molecular formula C20H22N2O4 B269153 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Katalognummer B269153
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: FGKMGEDOYDPXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as EMB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications in a variety of diseases. This compound belongs to the class of benzamide derivatives and was first synthesized by researchers at the University of Michigan in 2010.

Wirkmechanismus

The exact mechanism of action of 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development of various diseases. For example, in cancer cells, 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease, 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta.
Biochemical and Physiological Effects:
4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease, 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been found to reduce the levels of amyloid beta and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. This makes it a potentially useful compound for the development of new therapies. However, one limitation of using 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of new therapies for cancer, Alzheimer's disease, and Parkinson's disease based on the activity of this compound. Another area of interest is the investigation of the mechanisms of action of 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, which could lead to a better understanding of the development of these diseases. Additionally, further studies on the biochemical and physiological effects of this compound could provide insights into its potential therapeutic applications.

Synthesemethoden

The synthesis of 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves a multistep process that begins with the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the desired benzamide derivative. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In Alzheimer's disease research, 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to reduce the levels of amyloid beta, a protein that is believed to play a role in the development of the disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, 4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been found to improve motor function in animal models of the disease.

Eigenschaften

Produktname

4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molekularformel

C20H22N2O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

4-ethoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H22N2O4/c1-2-26-18-8-6-15(7-9-18)19(23)21-17-5-3-4-16(14-17)20(24)22-10-12-25-13-11-22/h3-9,14H,2,10-13H2,1H3,(H,21,23)

InChI-Schlüssel

FGKMGEDOYDPXPZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.